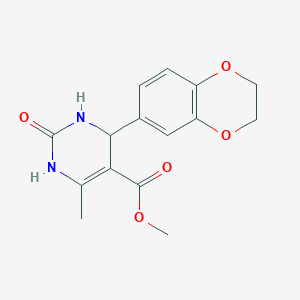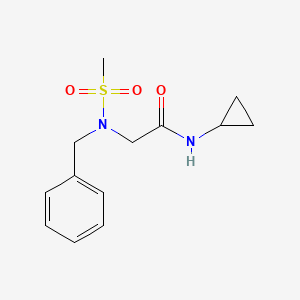
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride, also known as PBZP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects. PBZP is a relatively new compound and has not been extensively studied compared to other psychoactive drugs.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine transporter inhibitor. It may also affect other neurotransmitter systems such as norepinephrine and glutamate. These effects may contribute to its anxiolytic, antidepressant, and cognitive-enhancing properties.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory properties and to modulate the immune system. However, more research is needed to fully understand the biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity when prepared correctly. It also has a low toxicity compared to other psychoactive drugs. However, 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has limitations in terms of its solubility and stability. It may also have different effects in humans compared to animal models, which may limit its translational potential.
Orientations Futures
There are several future directions for research on 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. One area of interest is its potential as a treatment for addiction. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to improve memory and attention in animal models, and further studies are needed to determine its effects in humans. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.
Méthodes De Synthèse
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride can be synthesized by reacting 1-phenylpiperazine with 3-phenylbutyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been used in scientific research as a potential treatment for various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies in humans have shown promising results. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has also been studied for its potential as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
Propriétés
IUPAC Name |
1-phenyl-4-(3-phenylbutyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.ClH/c1-18(19-8-4-2-5-9-19)12-13-21-14-16-22(17-15-21)20-10-6-3-7-11-20;/h2-11,18H,12-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSBQGAMZSMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-4-(3-phenylbutyl)piperazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)

![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)